molecular formula C14H17NO3 B11862567 tert-Butyl 2-((1H-indol-4-yl)oxy)acetate

tert-Butyl 2-((1H-indol-4-yl)oxy)acetate

Cat. No.: B11862567
M. Wt: 247.29 g/mol
InChI Key: NPLHPXRFVXTARY-UHFFFAOYSA-N
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Description

tert-Butyl 2-((1H-indol-4-yl)oxy)acetate is a synthetic organic compound featuring an indole moiety linked via an ether oxygen to an acetate ester group with a tert-butyl substituent. Indole derivatives are widely studied due to their prevalence in natural products and pharmaceuticals. This compound’s structure combines the aromatic indole system with a bulky tert-butyl group, which influences its steric and electronic properties.

Supplier listings confirm its availability for research purposes, with molecular identifiers such as InChIKey and CAS numbers cataloged . The compound’s applications are likely exploratory, given the lack of explicit pharmacological data in the evidence.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 2-(1H-indol-4-yloxy)acetate

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)9-17-12-6-4-5-11-10(12)7-8-15-11/h4-8,15H,9H2,1-3H3

InChI Key

NPLHPXRFVXTARY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC2=C1C=CN2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Acid-Catalyzed Condensation Reactions

In the presence of Brønsted acid ionic liquids (e.g., 1a ), tert-butyl 2-((1H-indol-4-yl)oxy)acetate undergoes condensation with ethyl pyruvate to form α-indolylacrylates. Key observations include:

  • Optimal conditions: 0.03 mmol 1a catalyst, butyl acetate solvent, 80°C, 2 hours .

  • Yields range from 70–91% , depending on the substituents on the indole ring .

  • Mechanistic studies suggest nucleophilic attack at the C3 position of indole, followed by dehydration .

Oxidation and Functionalization

The tert-butyl group enables selective oxidation and functionalization:

  • Oxidation : Using TEMPO and copper salts, the hydroxymethyl group in related tert-butyl indole derivatives is oxidized to a formyl group .

  • Protection/Deprotection : The tert-butyl ester is stable under acidic conditions but can be cleaved using trifluoroacetic acid (TFA) for further modifications .

Coupling Reactions

The compound participates in rhodium-catalyzed coupling reactions:

  • With arylboronic acids in the presence of [Rh(cod)Cl]₂ and K₂CO₃, it forms stereocomplex glycolates via a Brook rearrangement .

  • Solvent systems like toluene/water (7.6:1) at room temperature yield coupling products in ≥70% efficiency .

Comparative Solvent Effects

Reaction efficiency varies significantly with solvents:

SolventCatalystYield (%)Reference
Butyl acetateTfOH70
1,4-DioxaneTfOH7
DichloromethaneHMDS75

Butyl acetate consistently outperforms polar aprotic solvents due to improved solubility of indole intermediates .

Mechanistic Insights

  • Acid Catalysis : Brønsted acids (e.g., TfOH) protonate carbonyl groups, enhancing electrophilicity for indole nucleophilic attack .

  • Steric Effects : Bulky tert-butyl groups hinder undesired side reactions at the indole N1 position, favoring C3 functionalization .

Scientific Research Applications

tert-Butyl 2-((1H-indol-4-yl)oxy)acetate has shown potential in various scientific research applications, including:

Mechanism of Action

The exact mechanism of action of tert-Butyl 2-((1H-indol-4-yl)oxy)acetate is not fully understood. it is believed to exert its effects by inhibiting certain enzymes involved in inflammatory and cancerous processes. The compound may interact with molecular targets such as kinases and transcription factors, modulating various signaling pathways.

Comparison with Similar Compounds

Structural Analogues of tert-Butyl 2-((1H-indol-4-yl)oxy)acetate

The following table summarizes key structural analogues, focusing on substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification Key Properties/Applications References
This compound C14H17NO3 (est.) ~259.3 Indol-4-yloxy Supplier availability; research use
tert-Butyl 2-(4-formyl-1H-indol-1-yl)acetate C15H17NO3 259.31 4-formyl on indole Catalogued (CAS: 2566439-91-4)
tert-Butyl 2-(4-amino-1H-indol-1-yl)acetate C14H18N2O2 246.31 4-amino on indole Potential bioactive intermediate
tert-Butyl 2-(4-nitrophenoxy)acetate C12H15NO5 253.25 4-nitrophenoxy (non-indole) Structural studies via crystallography
tert-Butyl 2-{[1-benzyl-3-(carbamoylcarbonyl)-2-ethyl-1H-indol-4-yl]oxy}acetate C25H28N2O5 436.50 Benzyl, ethyl, carbamoyl groups Complex substituents; supplier data

Key Differences and Implications

Substituent Effects: Electron-Withdrawing vs. In contrast, the 4-amino group (C14H18N2O2) is electron-donating, which may enhance hydrogen-bonding capacity and solubility in polar solvents . Non-Indole Analogues: tert-Butyl 2-(4-nitrophenoxy)acetate (C12H15NO5) replaces the indole ring with a nitrophenoxy group, drastically altering electronic properties. The nitro group renders this compound more electrophilic, suitable for reactions like reduction or substitution .

Molecular Weight and Steric Effects :

  • Bulky substituents, such as benzyl and ethyl groups in C25H28N2O5, increase molecular weight (436.50 g/mol) and steric hindrance, likely reducing diffusion rates in biological systems but improving stability .

Hydrogen Bonding and Crystallinity: Indole derivatives with amino or hydroxyl groups (e.g., C14H18N2O2) exhibit stronger intermolecular interactions (N–H⋯O), as seen in related structures, which could influence crystallization behavior and melting points .

Biological Relevance: While explicit data on bioactivity are absent, the 4-amino derivative (C14H18N2O2) may serve as a precursor for drug candidates, given the prevalence of aminoindoles in kinase inhibitors and serotonin analogs .

Biological Activity

tert-Butyl 2-((1H-indol-4-yl)oxy)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an indole moiety, which is known for its diverse biological roles, enhances the compound's significance in pharmacological research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Esterification : The introduction of the tert-butyl group occurs through esterification reactions involving tert-butyl alcohol and appropriate acid chlorides.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is believed to stem from its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cancer progression.
  • Receptor Modulation : It may interact with receptors such as Toll-like receptors (TLRs), influencing immune responses and cytokine production.

Biological Activity Data

Research indicates that compounds with indole structures often exhibit a range of biological activities, including:

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress by enhancing antioxidant enzyme activities.
Anti-inflammatoryModulates cytokine production, potentially reducing inflammation in various models.
AnticancerInduces apoptosis in cancer cells and inhibits tumor growth in vivo.

Case Studies

  • Antioxidant Properties : A study demonstrated that derivatives of related compounds could mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases .
  • Anti-inflammatory Effects : Research on structurally similar compounds indicated their ability to modulate TLR4 signaling pathways, leading to differential cytokine release profiles that could be beneficial in treating inflammatory conditions .
  • Anticancer Activity : In vitro studies showed that certain indole derivatives could inhibit microtubule assembly and induce apoptosis in breast cancer cell lines, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 2-((1H-indol-4-yl)oxy)acetate, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, coupling indol-4-ol with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours yields the product. Catalytic DMAP may enhance esterification efficiency. Purification via column chromatography (hexane/ethyl acetate gradients) typically achieves >85% purity. For diastereomeric byproducts, chiral HPLC or recrystallization in acetic acid can resolve enantiomers .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl 2-((1H-indol-4-yl)oxy)acetate?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key markers include the tert-butyl singlet (~δ 1.4 ppm) and indole NH proton (δ ~10–11 ppm). The acetoxy methylene group appears as a doublet (δ ~4.6 ppm, J = 16 Hz).
  • IR : Ester C=O stretch (~1740 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calculated m/z for C₁₄H₁₇NO₃: 255.12). X-ray crystallography (e.g., using WinGX or ORTEP-3) provides definitive structural validation, particularly for hydrogen-bonding networks .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Use nitrile gloves, safety goggles, and fume hoods during handling. Avoid contact with strong acids/bases, which may cleave the ester group. SDS data indicate limited toxicity but recommend treating all indole derivatives as potential irritants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of tert-butyl indole derivatives?

  • Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to address data gaps. Predictive tools like QSAR models or read-across approaches (comparing with structurally similar compounds like 4-AcO-DiPT) can estimate ecotoxicological parameters (e.g., LC₅₀). Collaborate with computational toxicology platforms to assess bioaccumulation potential .

Q. What methodologies are recommended for determining crystal structure and intermolecular interactions?

  • Methodological Answer :

  • X-ray Diffraction : Use Mo/Kα radiation (λ = 0.71073 Å) to collect data at 100 K. Refinement via SHELXL-97 resolves hydrogen-bonding patterns (e.g., N–H⋯O interactions along [100] crystallographic axes).
  • Software : WinGX and ORTEP-3 generate thermal ellipsoid plots and validate bond lengths/angles against IUCr standards. For disordered tert-butyl groups, apply restraints to improve refinement .

Q. How can reaction mechanisms involving this compound be elucidated computationally?

  • Methodological Answer : Employ DFT (B3LYP/6-31G*) to model transition states for ester hydrolysis or indole functionalization. Compare activation energies of tert-butyl vs. methyl esters to assess steric effects. MD simulations (GROMACS) can predict solubility in solvents like DCM or THF .

Q. What experimental approaches validate biological activity given limited pharmacological data?

  • Methodological Answer : Screen against indole-targeted receptors (e.g., serotonin receptors or kinases) using radioligand binding assays. For antimicrobial studies, use microbroth dilution (CLSI guidelines) against Gram-positive/negative strains. Structure-activity relationships (SAR) can be derived by synthesizing analogs with substituents at the indole 3-position .

Data Contradiction Analysis

Q. How should researchers address discrepancies in diastereomeric excess (de) during synthesis?

  • Methodological Answer : If de varies between batches (e.g., 65% vs. 99.99% in ), verify chiral purity via polarimetry or chiral HPLC (Chiralpak AD-H column, hexane/iPrOH). Optimize reaction conditions by adjusting temperature (lower temps favor kinetic control) or using enantioselective catalysts (e.g., BINOL-derived phosphoric acids) .

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